molecular formula C20H15N3O3 B2769868 5-phenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,3-oxazole-2-carboxamide CAS No. 1209388-48-6

5-phenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,3-oxazole-2-carboxamide

Cat. No.: B2769868
CAS No.: 1209388-48-6
M. Wt: 345.358
InChI Key: IPHDXIGNNYSBEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-phenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,3-oxazole-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features an oxazole ring and an isoxazole ring, both of which are fused with phenyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,3-oxazole-2-carboxamide typically involves multiple steps:

    Formation of Isoxazole Ring: The synthesis begins with the formation of the isoxazole ring. This can be achieved through a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide.

    Formation of Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an α-hydroxy ketone with an amide.

    Coupling of Rings: The final step involves coupling the isoxazole and oxazole rings through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

5-phenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium iodide, lithium aluminum hydride

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Halogenated derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-phenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    5-phenylisoxazole-3-carboxamide: Similar structure but lacks the oxazole ring.

    5-phenyl-2-methyloxazole: Contains the oxazole ring but lacks the isoxazole ring.

Uniqueness

5-phenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,3-oxazole-2-carboxamide is unique due to the presence of both oxazole and isoxazole rings, which confer distinct biological activities and chemical reactivity .

Biological Activity

5-phenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,3-oxazole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to summarize the current understanding of its biological activities, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H16N2O3C_{20}H_{16}N_2O_3. The compound features an oxazole ring that contributes to its biological properties.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial effects against a range of pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) µM
Escherichia coli0.21
Pseudomonas aeruginosa0.21
Candida albicansVarious concentrations noted
Micrococcus luteusSelective inhibition observed

These findings suggest that the compound may inhibit bacterial growth effectively at low concentrations, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have indicated that the compound may possess anticancer properties. For instance, derivatives of oxazole have shown cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. Molecular docking studies suggest strong binding interactions with critical enzymes involved in cancer cell proliferation.

The proposed mechanism involves the inhibition of DNA gyrase and other essential enzymes in bacterial cells, leading to disrupted DNA replication. This mechanism is similar to that of established antibiotics like ciprofloxacin. The binding interactions include hydrogen bonds and π–π stacking interactions with nucleotide bases, which stabilize the compound within the active site of these enzymes .

Case Studies

Several case studies highlight the effectiveness of oxazole derivatives in clinical settings:

  • Clinical Trial on Antimicrobial Efficacy : A study involving a series of oxazole derivatives demonstrated promising results against multi-drug resistant strains of E. coli and P. aeruginosa, with MIC values as low as 0.21 µM.
  • Anticancer Screening : In vitro assays on cancer cell lines (e.g., MCF7) showed that certain derivatives significantly reduced cell viability compared to control treatments, indicating potential for therapeutic use.

Properties

IUPAC Name

5-phenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c24-19(20-22-13-18(25-20)15-9-5-2-6-10-15)21-12-16-11-17(26-23-16)14-7-3-1-4-8-14/h1-11,13H,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHDXIGNNYSBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=NC=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.